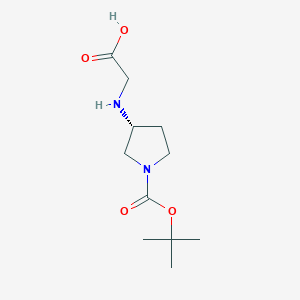
(R)-3-(Carboxymethyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester
Vue d'ensemble
Description
(R)-3-(Carboxymethyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester, also known as CMAP, is a synthetic amino acid derivative that has gained attention in the scientific community due to its potential applications in drug development and biochemical research. CMAP is a chiral compound, meaning it exists in two mirror-image forms, and the (R) form has been found to exhibit unique properties that make it particularly useful in research.
Mécanisme D'action
The mechanism of action of (R)-3-(Carboxymethyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester is not fully understood, but it is thought to act as a prodrug, meaning it is converted to an active form in the body. The active form of this compound is believed to inhibit the activity of certain enzymes, such as dipeptidyl peptidase IV (DPP-IV) and aminopeptidase N (APN), which play important roles in the regulation of glucose metabolism and immune function.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a variety of biochemical and physiological effects. For example, this compound has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes, suggesting that it may have potential as a treatment for diabetes. This compound has also been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (R)-3-(Carboxymethyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester in lab experiments is its ability to form stable peptide bonds, which makes it useful in the synthesis of peptide-based drugs. This compound is also relatively easy to synthesize, and its synthesis has been optimized in recent years to improve yield and purity. However, one limitation of using this compound is its relatively high cost compared to other amino acid derivatives, which may make it less accessible for some researchers.
Orientations Futures
There are several potential future directions for research on (R)-3-(Carboxymethyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester. One area of interest is the development of this compound-based drugs for the treatment of diabetes and other metabolic disorders. Another potential direction is the use of this compound as a tool for studying enzyme kinetics and protein-ligand interactions. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of medicine and biology.
Applications De Recherche Scientifique
(R)-3-(Carboxymethyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester has been used in a variety of scientific research applications, including drug development and biochemical studies. One potential application of this compound is as a building block for the synthesis of peptide-based drugs, due to its unique properties and ability to form stable peptide bonds. This compound has also been used as a tool in biochemical studies, such as in the characterization of enzyme kinetics and protein-ligand interactions.
Propriétés
IUPAC Name |
2-[[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-5-4-8(7-13)12-6-9(14)15/h8,12H,4-7H2,1-3H3,(H,14,15)/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCDJLXQVCCCHB-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



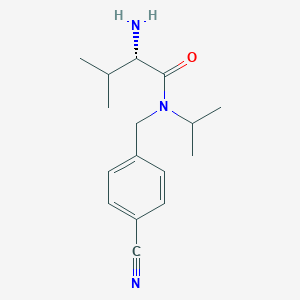
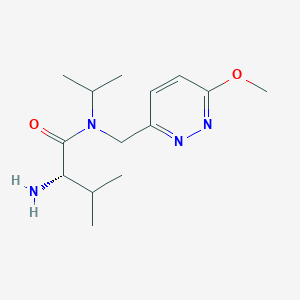

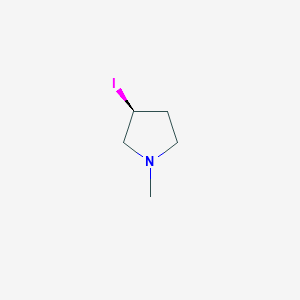
![(S)-2-Amino-1-{4-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one](/img/structure/B3235436.png)
![(S)-3-[(2-Amino-acetyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester](/img/structure/B3235446.png)


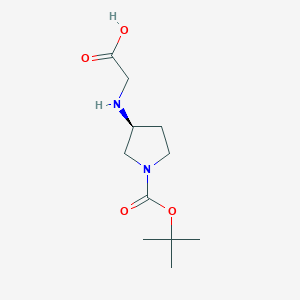
![1-((S)-2-{[(2-Amino-ethyl)-cyclopropyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone](/img/structure/B3235481.png)

![[((S)-1-Acetyl-piperidin-3-yl)-ethyl-amino]-acetic acid](/img/structure/B3235494.png)
![N-[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-isopropyl-acetamide](/img/structure/B3235507.png)
